D-FENCHONE, 96
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Overview
Description
D-Fenchone, also known as (1S,4R)-2,2,4-trimethylbicyclo[2.2.1]heptan-3-one, is an organic compound classified as a monoterpenoid and a bicyclic ketone . It is a colorless liquid with a distinct camphoraceous odor, often described as woody and earthy . D-Fenchone is primarily found in the essential oils of certain plants, such as fennel and wormwood . It is widely used in the perfume, food, and pharmaceutical industries due to its unique aromatic properties .
Preparation Methods
D-Fenchone can be synthesized through various methods. One common synthetic route involves the dehydrogenation of fenchol using a dehydrogenation catalyst . This method offers high conversion rates and good selectivity, with the reaction process being mild and environmentally friendly . Another approach involves the cyclization of citronellal, a monoterpenoid found in citronella oil . This method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
D-Fenchone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . In oxidation reactions, D-Fenchone can be converted to camphor using oxidizing agents such as chromic acid . Reduction reactions can convert D-Fenchone to fenchol using reducing agents like sodium borohydride . Common reagents used in these reactions include anilines and titanium complexes . Major products formed from these reactions include camphor, fenchol, and various fenchone derivatives .
Scientific Research Applications
D-Fenchone has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds . In biology, D-Fenchone exhibits antibacterial, anticandidal, and antibiofilm properties, making it useful in studies related to microbial infections . In medicine, D-Fenchone is used in the formulation of medications for treating kidney, bladder, and urinary tract stones . In the industry, D-Fenchone is used as a flavoring agent in food and beverages, as well as a fragrance component in perfumes and cosmetics .
Mechanism of Action
The mechanism of action of D-Fenchone involves its interaction with various molecular targets and pathways. For instance, D-Fenchone has been shown to interact with proteins such as β-ketoacyl acyl carrier protein synthase in Escherichia coli, 1,3-β-D-glucan synthase in Candida albicans, and Anthranilate-CoA ligase in Pseudomonas aeruginosa . These interactions inhibit the growth and biofilm formation of these microorganisms . Additionally, D-Fenchone exhibits diuretic activity by increasing urinary output and electrolyte excretion in a dose-dependent manner .
Comparison with Similar Compounds
D-Fenchone is structurally similar to other monoterpenoids such as camphor and borneol . it is unique in its distinct camphoraceous odor and its occurrence in specific plants like fennel and wormwood . Unlike camphor, which is widely used for its medicinal properties, D-Fenchone is primarily valued for its aromatic properties . Similar compounds include L-Fenchone, which is the enantiomer of D-Fenchone, and other bicyclic monoterpenoids like camphor and borneol .
Properties
CAS No. |
126-21-6 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23344 |
Origin of Product |
United States |
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